Methyl 1-pentyl-1H-indole-3-carboxylate
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Overview
Description
Methyl-1-pentyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
Methyl 1-pentyl-1H-indole-3-carboxylate is an analog of PB-22, a synthetic cannabinoid . Synthetic cannabinoids are designed to mimic the effects of natural cannabinoids by interacting with the same receptors in the body, primarily the CB1 and CB2 receptors .
Mode of Action
As a synthetic cannabinoid, this compound likely interacts with the CB1 and CB2 receptors in a similar manner to other cannabinoids . These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .
Biochemical Pathways
Based on its structural similarity to other synthetic cannabinoids, it may influence the endocannabinoid system’s signaling pathways . This can lead to a variety of downstream effects, depending on the specific cells and tissues involved .
Pharmacokinetics
As with other synthetic cannabinoids, factors such as route of administration, dosage, and individual metabolism can influence its bioavailability .
Result of Action
Synthetic cannabinoids typically produce effects similar to those of natural cannabinoids, including analgesia, relaxation, and altered perception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and how it interacts with its targets . Additionally, individual factors such as genetics, age, and health status can influence its efficacy and potential side effects .
Biochemical Analysis
Biochemical Properties
As a synthetic cannabinoid, it may interact with cannabinoid receptors in the body .
Cellular Effects
As a synthetic cannabinoid, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-1-pentyl-1H-indole-3-carboxylate typically involves the esterification of 1-pentyl-1H-indole-3-carboxylic acid. One common method includes the reaction of 1-pentyl-1H-indole-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
1-pentyl-1H-indole-3-carboxylic acid+methanolH2SO4methyl-1-pentyl-1H-indole-3-carboxylate+H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl-1-pentyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-pentyl-1H-indole-3-carboxylic acid.
Reduction: 1-pentyl-1H-indole-3-methanol.
Substitution: Halogenated indole derivatives, such as 5-bromo-1-pentyl-1H-indole-3-carboxylate.
Scientific Research Applications
Methyl-1-pentyl-1H-indole-3-carboxylate has been explored in various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interactions with biological receptors, particularly cannabinoid receptors.
Medicine: Investigated for potential therapeutic applications, including pain management and anti-inflammatory effects.
Industry: Utilized in the development of new synthetic routes and the study of indole-based compounds.
Comparison with Similar Compounds
Similar Compounds
PB-22: A synthetic cannabinoid with a quinolinyl group instead of the indole moiety.
5-fluoro PB-22: A fluorinated analog of PB-22.
ADBICA: Another synthetic cannabinoid with a different structural framework.
Uniqueness
Methyl-1-pentyl-1H-indole-3-carboxylate is unique due to its specific indole structure, which differentiates it from other synthetic cannabinoids like PB-22 and ADBICA. This structural difference can influence its binding affinity and activity at cannabinoid receptors, leading to distinct pharmacological profiles .
Properties
IUPAC Name |
methyl 1-pentylindole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSUKWLGFFSMTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017335 |
Source
|
Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338925-20-4 |
Source
|
Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What happens to Methyl 1-pentyl-1H-indole-3-carboxylate during gas chromatography-mass spectrometry analysis?
A1: The research paper [] demonstrates that this compound, also known as QUPIC, undergoes thermal degradation during analysis by gas chromatography-mass spectrometry (GC-MS). This degradation makes accurate identification and quantification challenging using standard GC-MS methods.
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